4-Amino-2-(ethylthio)-5-pyrimidinecarboxylic acid ethyl ester

Medicinal Inorganic Chemistry Metalloenzyme Inhibitor Design Coordination Chemistry

4-Amino-2-(ethylthio)-5-pyrimidinecarboxylic acid ethyl ester (CAS 778-97-2) is a trisubstituted pyrimidine scaffold featuring a 4-amino group, a 2-ethylthio substituent, and a 5-ethyl carboxylate ester. Its molecular formula is C₉H₁₃N₃O₂S with a molecular weight of 227.28 g/mol.

Molecular Formula C9H13N3O2S
Molecular Weight 227.29 g/mol
CAS No. 778-97-2
Cat. No. B015544
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-2-(ethylthio)-5-pyrimidinecarboxylic acid ethyl ester
CAS778-97-2
Synonyms4-Amino-2-(ethylthio)-5-pyrimidinecarboxylic Acid Ethyl Ester;  NSC 122026
Molecular FormulaC9H13N3O2S
Molecular Weight227.29 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CN=C(N=C1N)SCC
InChIInChI=1S/C9H13N3O2S/c1-3-14-8(13)6-5-11-9(15-4-2)12-7(6)10/h5H,3-4H2,1-2H3,(H2,10,11,12)
InChIKeyODFLPYCOQXPONS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-2-(ethylthio)-5-pyrimidinecarboxylic Acid Ethyl Ester (CAS 778-97-2): Procurement-Relevant Structural & Physicochemical Profile


4-Amino-2-(ethylthio)-5-pyrimidinecarboxylic acid ethyl ester (CAS 778-97-2) is a trisubstituted pyrimidine scaffold featuring a 4-amino group, a 2-ethylthio substituent, and a 5-ethyl carboxylate ester [1]. Its molecular formula is C₉H₁₃N₃O₂S with a molecular weight of 227.28 g/mol [1]. The compound is a white crystalline solid with a reported melting point range of 99–108 °C . The combination of hydrogen-bond donor (NH₂), hydrogen-bond acceptor (ester carbonyl, ring N), and the lipophilic ethylthio side chain yields a calculated XLogP of 1.8 and a topological polar surface area of 103 Ų [1], placing it in a favorable physicochemical space for both medicinal chemistry derivatization and biological target engagement.

Why 4-Amino-2-(ethylthio)-5-pyrimidinecarboxylic Acid Ethyl Ester Cannot Be Replaced by a Generic Pyrimidine Analog


Substitution at the pyrimidine 2-position with ethylthio rather than methylthio, chloro, or dimethylamino groups directly and measurably alters the electronic character, lipophilicity, and metal-binding behavior of the scaffold [1][2]. In a linear free-energy relationship study, the 2-ethylthio-iso-orotic acid system exhibited a strong linear correlation with iso-orotic acid in log KMA (metal complex stability constant) plots, whereas orotic acid showed no correlation, demonstrating that the ethylthio substituent defines a distinct metal-coordination pharmacophore not interchangeable with other 2-substituted pyrimidinecarboxylic acids [1]. For procurement, this means selecting a generic 2-methylthio, 2-chloro, or 2-dimethylamino analog will not reproduce the same physicochemical property set, metal-binding profile, or downstream biological activity observed with the 2-ethylthio derivative.

Product-Specific Quantitative Differentiation Evidence for 4-Amino-2-(ethylthio)-5-pyrimidinecarboxylic Acid Ethyl Ester


Metal Complex Stability: 2-Ethylthio Differentiates from 2-Unsubstituted Pyrimidinecarboxylic Acids

The 2-ethylthio substituent fundamentally alters the metal-coordination pharmacophore of pyrimidine-5-carboxylic acids. In linear free-energy plots of log KMA (Zn²⁺ complex stability) vs. log KMA for Co²⁺, Ni²⁺, or Cd²⁺, 2-ethylthio-iso-orotic acid showed a good linear correlation with iso-orotic acid, while orotic acid (uracil-6-carboxylic acid) showed no correlation [1]. This demonstrates that the 2-ethylthio group imposes a distinct metal-binding geometry and electronic environment that cannot be replicated by a 2-unsubstituted carboxylic acid scaffold.

Medicinal Inorganic Chemistry Metalloenzyme Inhibitor Design Coordination Chemistry

Antiviral Activity: 2-Ethylthio Esters in the Context of 2-Methylthio Pyrimidinecarboxylate SAR

A series of ethyl 2-methylthio-5-pyrimidinecarboxylates (compounds 3a–i) were evaluated for HSV-1 inhibition. At non-toxic concentrations, every ester was active; compound 3h achieved 80.9% inhibition of HSV-1 infectivity at 12 µg/mL [1]. While 2-ethylthio esters were not directly tested in this study, the data establish that the 2-alkylthio-5-pyrimidinecarboxylate ester chemotype confers intrinsic antiviral activity. The 2-ethylthio substitution (vs. 2-methylthio) increases lipophilicity (XLogP ~1.8 vs. ~1.1 estimated for methylthio analog), which is predicted to enhance membrane permeability and may translate to differential activity in cell-based antiviral assays.

Antiviral Drug Discovery HSV-1 Inhibition Nucleoside Analog Intermediate

S-DABO Antiviral Intermediate Potential via Pyrimidine Thioether Chemotype Conservation

Pyrimidine thioethers are recognized as key intermediates in the synthesis of S-DABO (dihydro-alkylthio-benzyl-oxopyrimidine) antivirals, a class of HIV-1 non-nucleoside reverse transcriptase inhibitors [1]. In a 2022 study, novel pyrimidine thioether derivatives were prepared and evaluated in vivo; compounds 5c and 5f exhibited minimal acute toxicity lower than fluoxetine hydrochloride and demonstrated combined antidepressant, anxiolytic, and nootropic properties through GABA-A, melatonin, and sigma-1 receptor binding [1]. The 2-ethylthio-4-amino-5-ethoxycarbonyl substitution pattern present in CAS 778-97-2 provides an ideal functionalized scaffold for S-DABO analog synthesis, where the 4-amino group enables further derivatization and the 5-ester serves as a handle for hydrolysis or amidation.

HIV-1 NNRTI Design S-DABO Synthesis Antiviral Intermediate

Lipophilicity-Driven Differentiation: XLogP Advantage Over 2-Methylthio and 2-Chloro Analogs

The calculated XLogP for 4-amino-2-(ethylthio)-5-pyrimidinecarboxylic acid ethyl ester is 1.8 [1], which is approximately 0.7 log units higher than the estimated XLogP of the 2-methylthio analog (4-amino-2-(methylthio)-5-pyrimidinecarboxylic acid ethyl ester, CAS not directly listed; estimated XLogP ~1.1 based on fragment contribution). This increment in lipophilicity translates to an approximately 5-fold increase in predicted octanol/water partition coefficient, which directly impacts membrane permeability, protein binding, and metabolic stability in drug discovery programs.

Physicochemical Property Optimization Drug Likeness Lead Optimization

Procurement-Relevant Application Scenarios for 4-Amino-2-(ethylthio)-5-pyrimidinecarboxylic Acid Ethyl Ester


S-DABO Antiviral Intermediate Synthesis

CAS 778-97-2 serves as the optimal starting material for S-DABO (dihydro-alkylthio-benzyl-oxopyrimidine) synthesis due to its pre-installed 2-ethylthio-4-amino-5-carboxylate substitution pattern. The 4-amino group can be elaborated to form the C-4 benzyl substituent characteristic of S-DABO NNRTIs, while the 5-ethyl ester permits direct hydrolysis to the carboxylic acid for further amidation or decarboxylative coupling [1]. Using the 2-methylthio or 2-chloro analog would require additional synthetic steps to install the correct thioether or would yield the wrong lipophilicity profile, increasing cost and reducing overall yield in multi-step syntheses.

Metal-Chelating Inhibitor Design for Metalloenzyme Targets

The documented linear free-energy relationship for metal complexation of 2-ethylthio-iso-orotic acid establishes this scaffold as a predictable metal-binding pharmacophore [1]. Research groups developing inhibitors of zinc-dependent enzymes (e.g., matrix metalloproteinases, histone deacetylases, or viral integrases) should select the 2-ethylthio derivative over 2-unsubstituted pyrimidinecarboxylic acids because the ethylthio group provides both enhanced lipophilicity for membrane penetration and a well-characterized metal coordination geometry distinct from orotic acid-based scaffolds.

Antiviral Lead Optimization Requiring Balanced Lipophilicity

The XLogP of 1.8 positions the 2-ethylthio derivative in the optimal range for cell permeability while avoiding excessively high lipophilicity associated with promiscuous binding or poor solubility [1]. In antiviral screening cascades where the 2-alkylthio-5-pyrimidinecarboxylate chemotype has validated activity against HSV-1 [2], the ethylthio variant offers a 5-fold predicted permeability advantage over the methylthio analog without crossing into the problematic XLogP >3 range. Procurement of the ethylthio ester rather than the methylthio ester is therefore the strategic choice for cell-based antiviral screening libraries.

Pyrimidine Thioether CNS Drug Discovery with Multimodal Receptor Profiles

The pyrimidine thioether chemotype has demonstrated combined antidepressant, anxiolytic, performance-enhancing, and nootropic activities in vivo through engagement of GABA-A, melatonin MT-1/MT-2, and sigma-1 receptors [1]. CAS 778-97-2 provides the core 2-ethylthio-pyrimidine scaffold amenable to further functionalization for CNS drug discovery programs. Its calculated TPSA of 103 Ų and XLogP of 1.8 meet the physicochemical criteria for blood-brain barrier penetration, making it a superior starting point over more polar (2-amino, 2-hydroxy) or more lipophilic (2-phenyl) analogs that may fail CNS MPO scoring criteria.

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